2,4,6-Tribromophenyl physical and chemical properties
2,4,6-Tribromophenyl physical and chemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 2,4,6-Tribromophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Halogenated Phenol
2,4,6-Tribromophenol (TBP), a brominated derivative of phenol, presents a fascinating case study in the interplay of molecular structure and chemical reactivity.[1][2] While industrially significant as a fungicide, wood preservative, and a key intermediate in the synthesis of flame retardants, its utility and implications extend far beyond these applications.[1][2] TBP is also a naturally occurring compound, identified as a metabolite in various marine organisms, contributing to the characteristic "ocean-like" flavor of some seafood. For researchers in drug development and toxicology, TBP serves as a molecule of interest due to its potential endocrine-disrupting activities and its ability to interfere with cellular signaling pathways. This guide provides a comprehensive overview of the physical and chemical properties of 2,4,6-Tribromophenol, offering field-proven insights and detailed experimental protocols to support further research and development.
Core Physicochemical Properties of 2,4,6-Tribromophenol
A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of any scientific investigation. These parameters govern its behavior in different environments and biological systems, influencing everything from reaction kinetics to bioavailability. The key properties of 2,4,6-Tribromophenol are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C6H3Br3O | [1][3][4][5][6] |
| Molecular Weight | 330.80 g/mol | [1][3][4][5] |
| Appearance | White needles or prisms, soft, long, white crystals with a bromine odor. | [1][2][3] |
| Melting Point | 95.5 °C | [1][3] |
| Boiling Point | 244 - 286 °C | [1][3] |
| Solubility in Water | Slightly soluble (59-61 mg/L) | [1][7] |
| Solubility in Organic Solvents | Soluble in benzene and diethyl ether; very soluble in ethanol. | [2][3] |
| Density | 2.55 g/cm³ at 20°C | [2][3] |
| Vapor Pressure | 3.0 x 10⁻⁴ mm Hg at 25°C | [2] |
| pKa | 6.8 at 25°C | [2] |
| Log P (Octanol/Water Partition Coefficient) | 3.96 | [3] |
| CAS Number | 118-79-6 | [1][3][4][5][7][8] |
Synthesis of 2,4,6-Tribromophenol: A Guided Protocol
The synthesis of 2,4,6-Tribromophenol is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. The hydroxyl group of phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. This high degree of activation allows for the rapid and straightforward tribromination of the aromatic ring.
Experimental Protocol: Laboratory Scale Synthesis of 2,4,6-Tribromophenol
This protocol outlines a standard laboratory procedure for the synthesis of TBP. The causality behind each step is explained to provide a deeper understanding of the process.
Materials:
-
Phenol
-
Bromine water (aqueous solution of bromine) or liquid bromine
-
Distilled water
-
Dilute ethyl alcohol
-
Reaction flask
-
Dropping funnel
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture: Dissolve 10 g of phenol in 200 ml of cold distilled water in a reaction flask equipped with a stirring mechanism. The use of cold water helps to control the initial exothermicity of the reaction.
-
Addition of Bromine: Slowly add 52 g of bromine in an aqueous solution from a dropping funnel to the stirred phenol solution.[9] The slow addition is crucial to manage the reaction rate and prevent excessive heat generation. The hydroxyl group on the phenol ring is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack by bromine.
-
Observation of Precipitation: As the bromine water is added, a white precipitate of 2,4,6-Tribromophenol will form immediately. This rapid precipitation is a visual indicator of the high reaction rate.
-
Completion of Reaction: Continue stirring for a short period after the bromine addition is complete to ensure the reaction goes to completion.
-
Isolation of the Product: Collect the precipitated 2,4,6-Tribromophenol by filtration.[9]
-
Washing: Wash the collected solid with distilled water to remove any unreacted starting materials and soluble byproducts.[9]
-
Recrystallization: For purification, recrystallize the crude product from dilute ethyl alcohol.[9] This step is essential to obtain a product of high purity, which appears as long, slender needles.[9]
-
Drying: Dry the purified crystals to obtain the final product.
Synthesis Workflow Diagram
Caption: Workflow for the laboratory synthesis of 2,4,6-Tribromophenol.
Chemical Reactivity and Mechanistic Insights
The chemical behavior of 2,4,6-Tribromophenol is dominated by the interplay between the electron-donating hydroxyl group and the electron-withdrawing bromine atoms. The hydroxyl group activates the ring towards electrophilic substitution, while the bulky bromine atoms provide steric hindrance and influence the acidity of the phenolic proton.
Electrophilic Aromatic Substitution: The Bromination Mechanism
The facile tribromination of phenol is a direct consequence of the powerful activating and directing effects of the hydroxyl group. The lone pairs on the oxygen atom are delocalized into the benzene ring, increasing the electron density at the ortho and para positions, making them highly nucleophilic.
Caption: Mechanism of electrophilic bromination of phenol.
Applications in Research and Industry
The unique properties of 2,4,6-Tribromophenol have led to its use in a variety of industrial and research settings.
-
Flame Retardant Intermediate: A primary application of TBP is as a reactive intermediate in the production of brominated flame retardants.[1][2][8] It can be used to "cap" the terminal hydroxyl groups of polymers, covalently incorporating bromine into the polymer backbone and imparting flame-retardant properties.[8]
-
Biocide: TBP is utilized as a fungicide and wood preservative due to its antimicrobial properties.[1][2]
-
Chemical Synthesis: It serves as a starting material for the synthesis of other chemical compounds. For instance, its bismuth salt has been used in pharmaceutical preparations.[1]
-
Research Applications: In a research context, deuterated 2,4,6-Tribromophenol (2,4,6-Tribromophenol-d2) is employed as a tracer and an internal standard for quantitative analysis by techniques such as NMR, GC-MS, or LC-MS.[10] This is particularly relevant in drug development for pharmacokinetic and metabolic studies.[10]
Biological Effects and Toxicological Profile
The interaction of 2,4,6-Tribromophenol with biological systems is a critical area of study for toxicologists and drug development professionals.
-
Endocrine Disruption: There is evidence to suggest that TBP may act as an endocrine disruptor. Studies have shown that it can disturb cellular Ca²⁺ signaling in neuroendocrine cells. This disruption of calcium homeostasis can have far-reaching effects on cellular processes.
-
Toxicity: 2,4,6-Tribromophenol is considered to be toxic if swallowed and may cause skin and eye irritation.[7][11] It is also classified as very toxic to aquatic life.[11] Repeated or long-term exposure may have cumulative health effects.[12] The acute oral LD50 in rats is reported to be 2000 mg/kg.[1]
Analytical Methodologies: A Self-Validating System
Accurate and reliable quantification of 2,4,6-Tribromophenol is essential for monitoring its presence in environmental samples, food products, and biological matrices. The following protocol outlines a robust method for the analysis of TBP using stir bar sorptive extraction (SBSE) coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS), a technique noted for its high sensitivity and selectivity.[13]
Protocol: Trace Level Analysis of 2,4,6-Tribromophenol
Objective: To quantify trace levels of 2,4,6-Tribromophenol in a liquid matrix (e.g., water, beverage, or a dissolved drug product).
Instrumentation and Materials:
-
Gas Chromatograph with Tandem Mass Spectrometer (GC-MS/MS)
-
Stir Bar Sorptive Extraction (SBSE) equipment (e.g., Twister™)
-
Autosampler with thermal desorption unit
-
Deuterated 2,4,6-Tribromophenol (TBP-d2) as an internal standard
-
Appropriate solvents (e.g., methanol, hexane)
-
Sample vials
Procedure:
-
Sample Preparation:
-
Accurately measure a known volume of the liquid sample into a vial.
-
Spike the sample with a known amount of the deuterated internal standard (TBP-d2). The use of a stable isotope-labeled internal standard is a cornerstone of a self-validating system as it corrects for variations in extraction efficiency and instrument response.
-
-
Stir Bar Sorptive Extraction (SBSE):
-
Place a polydimethylsiloxane (PDMS) coated stir bar into the sample vial.
-
Stir the sample for a defined period (e.g., 60 minutes) at a constant speed. During this time, the nonpolar TBP will partition from the aqueous matrix into the PDMS coating of the stir bar. This step provides significant pre-concentration of the analyte.
-
-
Thermal Desorption and GC-MS/MS Analysis:
-
Remove the stir bar from the sample, rinse with deionized water, and dry with a lint-free tissue.
-
Place the stir bar in a thermal desorption tube.
-
The thermal desorption unit rapidly heats the stir bar, releasing the trapped analytes into the GC inlet.
-
The GC separates the analytes based on their boiling points and interaction with the column stationary phase.
-
The MS/MS detector is operated in Multiple Reaction Monitoring (MRM) mode.[13] This involves selecting a specific precursor ion for TBP and its deuterated internal standard and monitoring for specific product ions. This two-stage mass filtering provides exceptional selectivity and reduces matrix interference.
-
-
Quantification:
-
The concentration of TBP in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of TBP and the internal standard.
-
Conclusion
2,4,6-Tribromophenol is a molecule with a dual identity. On one hand, it is a synthetically produced compound with significant industrial applications. On the other, it is a naturally occurring substance with notable biological activity. For researchers and scientists, a deep understanding of its physicochemical properties, synthesis, reactivity, and biological effects is paramount for harnessing its potential benefits while mitigating its risks. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for those working with this intriguing halogenated phenol.
References
-
2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6. (2004). OECD SIDS. [Link]
-
Cotton, S. (2011). 2,4,6-Tribromophenol - Molecule of the Month December 2011. University of Birmingham. [Link]
-
2,4,6-TRIBROMOPHENOL (13C6, 99%) 100 UG/ML IN TOLUENE Safety Data Sheet. (2023). Wellington Laboratories. [Link]
-
Nomination Background: 2,4,6-Tribromophenol (CASRN: 118-79-6). (1996). National Institute of Environmental Health Sciences. [Link]
-
2,4,6-Tribromophenol. Wikipedia. [Link]
-
Cotton, S. (2011). 2,4,6-Tribromophenol - Molecule of the Month December 2011 (HTML-only version). University of Birmingham. [Link]
-
2,4,6-Tribromophenol | C6H3Br3O | CID 1483. PubChem. [Link]
- Method of preparing 2,4,6-tribromophenol. (1998).
-
Synthesis of 2,4,6-Tribromophenol from Benzene | Organic Chemistry Lab Tutorial. (2023). YouTube. [Link]
-
2,4,6-tribromophenol, 118-79-6. The Good Scents Company. [Link]
-
Wang, J., et al. (2012). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection. Journal of Chromatography A, 1262, 221-229. [Link]
-
Phenol, 2,4,6-tribromo-. NIST WebBook. [Link]
-
Preparation of 2,4,6-tribromophenol. PrepChem.com. [Link]
-
2,4,6-Tribromophenol | C6H3Br3O | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. [Link]
Sources
- 1. 2,4,6-Tribromophenol - Wikipedia [en.wikipedia.org]
- 2. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. 2,4,6-tribromophenol, 118-79-6 [thegoodscentscompany.com]
- 5. Phenol, 2,4,6-tribromo- [webbook.nist.gov]
- 6. 2,4,6-Tribromophenol | C6H3Br3O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. 2,4,6-TRIBROMOPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. prepchem.com [prepchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
